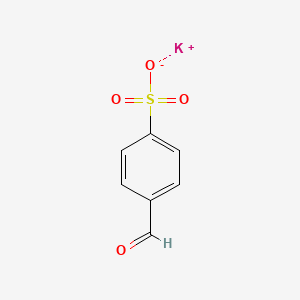

Potassium;4-formylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;4-formylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.K/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRZHWPKSHINAP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Potassium 4-Formylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium 4-formylbenzenesulfonate. The synthesis is presented as a two-step process: the formation of the precursor, 4-formylbenzenesulfonic acid, followed by its neutralization to the corresponding potassium salt. This document details the experimental protocols for these steps, summarizes key quantitative data, and provides predicted characterization data based on the analysis of analogous compounds. The guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

Potassium 4-formylbenzenesulfonate is an organic salt that holds potential as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its structure combines a reactive aldehyde group with a water-soluble sulfonate group, making it an interesting building block for creating complex molecules with specific functionalities. This guide outlines a practical approach to its synthesis and characterization.

Synthesis Methodology

The synthesis of potassium 4-formylbenzenesulfonate is most effectively achieved through a two-step process. First, the precursor, 4-formylbenzenesulfonic acid, is synthesized. This is followed by a neutralization reaction with a suitable potassium base to yield the final product.

Step 1: Synthesis of 4-Formylbenzenesulfonic Acid

Two primary routes for the synthesis of 4-formylbenzenesulfonic acid are prevalent: the sulfonation of benzaldehyde and the oxidation of p-toluenesulfonic acid.[1]

This method involves the direct sulfonation of benzaldehyde using fuming sulfuric acid. The aldehyde group is a meta-directing deactivator, so this reaction will primarily yield m-benzaldehyde sulfonic acid.[2][3][4][5] To obtain the para-isomer, separation from the meta-isomer would be required.

A more established and regioselective method is the oxidation of p-toluenesulfonic acid.[1] This approach leverages the methyl group of p-toluenesulfonic acid as the precursor to the aldehyde functionality.

Experimental Protocol (Method B):

-

In a reaction vessel equipped with a stirrer and temperature control, dissolve p-toluenesulfonic acid in a suitable solvent such as glacial acetic acid.

-

Slowly add an oxidizing agent, such as manganese dioxide or ceric ammonium nitrate, to the solution while maintaining the temperature between 20-30°C.

-

Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, quench the reaction by adding cold water.

-

The product, 4-formylbenzenesulfonic acid, can be isolated by filtration and purified by recrystallization.

Step 2: Neutralization to Potassium 4-Formylbenzenesulfonate

The second step involves the neutralization of 4-formylbenzenesulfonic acid with a potassium base, such as potassium hydroxide or potassium carbonate, to form the potassium salt.[6][7][8]

Experimental Protocol:

-

Dissolve the purified 4-formylbenzenesulfonic acid in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of a potassium hydroxide solution (e.g., 1 M) dropwise to the sulfonic acid solution while stirring.

-

Monitor the pH of the solution. The addition of the base should continue until a neutral pH (approximately 7.0) is achieved.

-

The resulting solution contains potassium 4-formylbenzenesulfonate. The salt can be isolated by evaporation of the solvent under reduced pressure.

-

The solid product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data

The following tables summarize the key quantitative data for the precursor, 4-formylbenzenesulfonic acid, and the expected data for the final product, potassium 4-formylbenzenesulfonate.

Table 1: Physicochemical Properties of 4-Formylbenzenesulfonic Acid

| Property | Value | Reference |

| CAS Number | 5363-54-2 | [1][9] |

| Molecular Formula | C₇H₆O₄S | [1][9] |

| Molecular Weight | 186.19 g/mol | [1] |

| Melting Point | 121.5-123.0 °C | [9] |

| Purity | ~95% (commercially available) |

Table 2: Predicted Physicochemical Properties of Potassium 4-Formylbenzenesulfonate

| Property | Predicted Value |

| Molecular Formula | C₇H₅KO₄S |

| Molecular Weight | 224.27 g/mol |

| Physical Form | Solid |

| Solubility | Soluble in water |

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aldehyde proton. The aromatic protons should appear as a set of doublets in the range of 7.5-8.5 ppm. The aldehyde proton should be a singlet further downfield, typically around 10.0 ppm. The integration of these signals should be in a 4:1 ratio (aromatic:aldehyde).

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the four distinct aromatic carbons, the aldehyde carbonyl carbon, and the carbon attached to the sulfonate group. The aldehyde carbonyl carbon is expected to be the most downfield signal, typically in the range of 190-200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2820 and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi doublet).

-

~1700 cm⁻¹: C=O stretching of the aldehyde.

-

~1600 and ~1475 cm⁻¹: C=C stretching of the aromatic ring.

-

~1200 and ~1040 cm⁻¹: S=O stretching of the sulfonate group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be the most suitable technique. The mass spectrum is expected to show a prominent peak for the 4-formylbenzenesulfonate anion at an m/z of 185.0.

Conclusion

This technical guide has outlined a feasible and well-documented pathway for the synthesis of potassium 4-formylbenzenesulfonate. The two-step approach, involving the synthesis of 4-formylbenzenesulfonic acid followed by its neutralization, is a robust method for obtaining the target compound. The provided experimental protocols and predicted characterization data offer a solid foundation for researchers and scientists to produce and verify this valuable chemical intermediate for applications in drug development and other areas of chemical synthesis.

References

- 1. Buy 4-Formylbenzenesulfonic acid | 5363-54-2 [smolecule.com]

- 2. youtube.com [youtube.com]

- 3. what will be the major product when a benzaldehyde reacts with fuming sul.. [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. US2766276A - Neutralization of sulfonic acids - Google Patents [patents.google.com]

- 7. US2687420A - Process for the neutralization of sulfonated products suitable as detergents - Google Patents [patents.google.com]

- 8. quora.com [quora.com]

- 9. 4-Formylbenzenesulfonic acid|lookchem [lookchem.com]

Physicochemical Properties of Potassium 4-Formylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of potassium 4-formylbenzenesulfonate. Due to the limited availability of direct experimental data for this specific salt, this document also includes data for the parent acid, 4-formylbenzenesulfonic acid, and related compounds to provide a comparative context. General principles of organic chemistry are applied to infer expected properties where direct data is absent.

Chemical Identity and Structure

Potassium 4-formylbenzenesulfonate is an organic potassium salt consisting of a potassium cation and a 4-formylbenzenesulfonate anion. The anion features a benzene ring substituted with a formyl (-CHO) group and a sulfonate (-SO3-) group at the para positions.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | potassium;4-formylbenzenesulfonate |

| Molecular Formula | C₇H₅KO₄S |

| Canonical SMILES | C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[K+] |

| InChI Key | XSAOGXMGZVFIIE-UHFFFAOYSA-N |

Physicochemical Data

Quantitative experimental data for potassium 4-formylbenzenesulfonate is not extensively reported in publicly available literature. The following table summarizes the available data for the parent acid, 4-formylbenzenesulfonic acid, and calculated or inferred values for the potassium salt.

Table 2: Physicochemical Properties

| Property | Value (Potassium 4-formylbenzenesulfonate) | Value (4-Formylbenzenesulfonic Acid) | Notes and References |

| Molecular Weight | 224.28 g/mol | 186.19 g/mol | Calculated based on the atomic weight of potassium (39.0983 u).[1][2][3] |

| Physical Form | Solid (expected) | Solid | Based on the properties of similar aryl sulfonates and the parent acid.[4] |

| Melting Point | Data not available | Data not available | Related compound, potassium toluene-4-sulfonate, has a melting point of 106-107°C. |

| Boiling Point | Decomposes (expected) | Data not available | Ionic salts typically decompose at high temperatures rather than boil. |

| Solubility in Water | High (expected) | Data not available | Potassium salts of organic acids are generally highly soluble in water. |

| pKa | Not applicable (salt) | Data not available | The parent acid is a strong acid. |

Experimental Protocols

Proposed Synthesis of Potassium 4-Formylbenzenesulfonate

A common method for the preparation of aryl sulfonates involves the sulfonation of an aromatic ring followed by neutralization.

Reaction Scheme:

-

Sulfonation of Benzaldehyde: Benzaldehyde is treated with a sulfonating agent, such as fuming sulfuric acid (oleum), to introduce the sulfonic acid group at the para position. The reaction is typically carried out at a controlled temperature.

-

Neutralization: The resulting 4-formylbenzenesulfonic acid is then neutralized with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent (e.g., water or ethanol).

-

Isolation: The potassium 4-formylbenzenesulfonate product can be isolated by precipitation, filtration, and drying. Recrystallization from a suitable solvent may be necessary for purification.

Analytical Methods

The characterization and purity assessment of potassium 4-formylbenzenesulfonate would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by showing the characteristic signals for the aromatic protons, the aldehyde proton, and the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present, such as the C=O stretch of the aldehyde, the S=O stretches of the sulfonate group, and the aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the anion.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, potassium, and sulfur, confirming the empirical formula.

-

Melting Point Determination: To assess purity, although a sharp melting point may not be observed if the compound decomposes.

-

Solubility Studies: To quantitatively determine the solubility in various solvents.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of potassium 4-formylbenzenesulfonate.

Caption: Proposed synthesis workflow for potassium 4-formylbenzenesulfonate.

Logical Relationship of Physicochemical Properties

The following diagram illustrates the relationship between the chemical structure and the expected physicochemical properties of potassium 4-formylbenzenesulfonate.

Caption: Relationship between structure and expected properties.

Safety Information

Conclusion

This technical guide consolidates the available information on the physicochemical properties of potassium 4-formylbenzenesulfonate. While specific experimental data for the salt is limited, a reasonable estimation of its properties can be made based on the data of its parent acid and general chemical principles. The provided synthetic workflow and analytical methods offer a starting point for researchers interested in the preparation and characterization of this compound. Further experimental investigation is required to definitively determine its physicochemical constants.

References

Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of Potassium 4-Formylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of potassium 4-formylbenzenesulfonate. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this document outlines the synthesis and analytical workflow that would be employed for its characterization. The information herein serves as a robust framework for researchers undertaking the crystallographic study of this and related organic salts.

Synthesis of Potassium 4-Formylbenzenesulfonate

The synthesis of potassium 4-formylbenzenesulfonate can be approached through a multi-step process, beginning with the sulfonation of a suitable benzaldehyde derivative. A common industrial method for the synthesis of the analogous sodium salt involves the reaction of o-chlorobenzaldehyde with sodium sulfite. A similar principle can be applied for the potassium salt.

A plausible synthetic route commences with the sulfonation of benzaldehyde. This can be followed by a neutralization step with a potassium base, such as potassium hydroxide, to yield the desired potassium 4-formylbenzenesulfonate. Subsequent purification and crystallization are critical for obtaining single crystals suitable for X-ray diffraction analysis.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of potassium 4-formylbenzenesulfonate would follow a standardized workflow for small molecule single-crystal X-ray diffraction.

Crystal Selection and Mounting

High-quality single crystals, typically in the size range of 0.1-0.3 mm, are essential for successful data collection. The selected crystal is mounted on a goniometer head for precise orientation within the X-ray beam.

Data Collection

A single-crystal X-ray diffractometer is used to collect the diffraction data. This instrument comprises an X-ray source, a goniometer, and a detector. The crystal is rotated through various orientations, and the resulting diffraction patterns are recorded.

Data Processing and Structure Solution

The raw diffraction intensities are processed to yield a set of unique reflections. The "phase problem," a central challenge in crystallography, is then addressed using computational methods to generate an initial electron density map. From this map, the atomic positions can be determined.

Structure Refinement

The initial structural model is refined to improve the agreement between the calculated and observed diffraction data. This iterative process adjusts atomic positions, thermal parameters, and other crystallographic parameters to yield a final, accurate crystal structure.

A Technical Guide to the Spectroscopic Analysis of Potassium 4-Formylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for potassium 4-formylbenzenesulfonate, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of published experimental spectra for this specific salt, this document presents a detailed analysis based on data from closely related analogs and established principles of spectroscopic interpretation for aromatic sulfonated compounds. The guide includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Chemical Structure

Potassium 4-formylbenzenesulfonate is an organic salt with the chemical formula C₇H₅KO₄S. Its structure consists of a benzene ring substituted with a formyl group (-CHO) and a sulfonate group (-SO₃⁻) in a para (1,4) arrangement, with a potassium cation (K⁺) as the counterion.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for potassium 4-formylbenzenesulfonate. These predictions are based on the analysis of similar compounds, including benzenesulfonates and aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for Potassium 4-Formylbenzenesulfonate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonate group |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to the formyl group |

Solvent: D₂O

Table 2: Predicted ¹³C NMR Data for Potassium 4-Formylbenzenesulfonate

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Carbonyl carbon (-CHO) |

| ~145 | Aromatic carbon attached to the sulfonate group |

| ~138 | Aromatic carbon attached to the formyl group |

| ~130 | Aromatic carbons ortho to the formyl group |

| ~128 | Aromatic carbons ortho to the sulfonate group |

Solvent: D₂O

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for Potassium 4-Formylbenzenesulfonate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch of the aldehyde |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1200, ~1040 | Strong | S=O asymmetric and symmetric stretching of the sulfonate group |

| ~830 | Strong | Para-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For a non-volatile salt like potassium 4-formylbenzenesulfonate, electrospray ionization (ESI) is the preferred method.

Table 4: Predicted Mass Spectrometry Data for Potassium 4-Formylbenzenesulfonate (Negative Ion ESI-MS)

| m/z | Ion |

| 185.0 | [M-K]⁻ (anion of 4-formylbenzenesulfonic acid) |

| 157.0 | [M-K-CO]⁻ |

| 105.0 | [M-K-SO₃]⁻ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of potassium 4-formylbenzenesulfonate in 0.6-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent Signal Suppression: Use a presaturation sequence to suppress the residual HDO signal.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent signal or an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid potassium 4-formylbenzenesulfonate powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of potassium 4-formylbenzenesulfonate (approximately 10-100 µM) in a 50:50 mixture of acetonitrile and water.

-

Instrument: An electrospray ionization mass spectrometer (ESI-MS), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), negative ion polarity.

-

Capillary Voltage: 2.5-3.5 kV.

-

Nebulizing Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature of 250-350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the relationships between the compound and the analytical techniques, as well as a general workflow for spectroscopic analysis.

Caption: Relationship between the compound and spectroscopic techniques.

Caption: General workflow for spectroscopic data acquisition and analysis.

Unraveling the Thermal Profile of Potassium 4-Formylbenzenesulfonate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathway of potassium 4-formylbenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from analogous compounds to project the thermal behavior of this specific molecule, for which direct experimental data is not publicly available. The following sections detail the anticipated thermal properties, relevant experimental methodologies for their determination, and a proposed decomposition mechanism.

Executive Summary

Potassium 4-formylbenzenesulfonate is a bifunctional organic salt incorporating both a reactive aldehyde and a stable sulfonate group. Understanding its thermal stability is critical for applications in chemical synthesis, materials science, and pharmaceutical development, where it may be subjected to elevated temperatures during processing, storage, or formulation. This guide provides a framework for anticipating its thermal decomposition characteristics through the analysis of structurally related compounds.

Thermal Stability Assessment of Analogous Compounds

Due to the absence of direct experimental data for potassium 4-formylbenzenesulfonate, this section presents thermal data for analogous compounds: potassium benzenesulfonate and 4-formylbenzoic acid. This information allows for an educated estimation of the thermal properties of the target compound. The sulfonate group is expected to be the more thermally stable moiety, while the formyl group is more susceptible to thermal degradation. The presence of an electron-withdrawing sulfonate group may enhance the stability of the aldehyde.[1]

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Decomposition Notes |

| Potassium Benzenesulfonate | C₆H₅SO₃K | 50-51 (anhydrous) | Decomposes before boiling[2] | Tends to decompose before reaching its theoretical boiling point.[2] |

| 4-Formylbenzoic Acid | C₈H₆O₃ | 247[3] | 332.6 at 760 mmHg[3] | May decompose upon heating, releasing carbon monoxide and other combustion byproducts.[3][4] |

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for the key experiments used to characterize the thermal stability of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 1-10 mg) of the subject compound is placed in a high-purity, inert crucible (e.g., alumina or platinum).

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored by a highly sensitive microbalance as the temperature increases.

-

The resulting data is plotted as mass loss percentage versus temperature, yielding a TGA curve. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, identifying melting points, phase transitions, and decomposition enthalpies.

Methodology:

-

A small, weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The pans are heated at a controlled, linear rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks on a DSC thermogram, which plots heat flow against temperature.

Visualizing Experimental and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for thermal analysis and a proposed decomposition pathway for potassium 4-formylbenzenesulfonate.

References

- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. Buy potassium benzenesulfonate | 934-55-4 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Formylbenzoic acid(619-66-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to Potassium 4-Formylbenzenesulfonate: Discovery, Synthesis, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of potassium 4-formylbenzenesulfonate, a key organic intermediate. While the specific historical discovery of the potassium salt is not extensively documented, its development is intrinsically linked to its parent compound, 4-formylbenzenesulfonic acid. This document details the historical context of aromatic sulfonic acids, the synthesis and properties of 4-formylbenzenesulfonic acid, and the subsequent preparation and characteristics of its potassium salt.

Historical Context: The Rise of Aromatic Sulfonic Acids

The study of aromatic sulfonic acids dates back to the 19th century, playing a pivotal role in the development of synthetic organic chemistry. The sulfonation of aromatic compounds, a process that introduces the sulfonic acid group (-SO₃H) onto an aromatic ring, became a cornerstone of industrial chemistry, particularly in the production of dyes and, later, pharmaceuticals. The ability of the sulfonic acid group to impart water solubility to organic molecules was a critical technological advancement.

While the exact date of the first synthesis of 4-formylbenzenesulfonic acid is not clearly cited in available literature, its preparation falls within the broader historical development of sulfonated aromatic aldehydes. These compounds emerged as valuable bifunctional molecules, possessing both the reactive aldehyde group and the solubilizing sulfonic acid group.

Physicochemical Properties

The properties of potassium 4-formylbenzenesulfonate are closely related to its corresponding acid and other salt forms. The available quantitative data is summarized below.

| Property | 4-Formylbenzenesulfonic Acid | Potassium 4-Formylbenzenesulfonate (Predicted/Inferred) |

| Molecular Formula | C₇H₆O₄S | C₇H₅KO₄S |

| Molecular Weight | 186.19 g/mol | 224.27 g/mol |

| Appearance | Solid | White to off-white crystalline powder (typical for salts) |

| Melting Point | Not available | Likely decomposes at a high temperature |

| Solubility | Soluble in water | Expected to be highly soluble in water |

| pKa | Strongly acidic | Not applicable (salt) |

Synthesis and Experimental Protocols

The synthesis of potassium 4-formylbenzenesulfonate is a two-step process involving the sulfonation of benzaldehyde to form 4-formylbenzenesulfonic acid, followed by neutralization with a potassium base.

Synthesis of 4-Formylbenzenesulfonic Acid

The primary method for the synthesis of 4-formylbenzenesulfonic acid is the direct sulfonation of benzaldehyde.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a dropping funnel is charged with benzaldehyde.

-

Sulfonation: Fuming sulfuric acid (oleum) is added dropwise to the benzaldehyde with constant stirring and cooling to maintain a controlled temperature. The reaction is typically exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto ice to precipitate the sulfonic acid.

-

Isolation and Purification: The crude 4-formylbenzenesulfonic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Preparation of Potassium 4-Formylbenzenesulfonate

The potassium salt is obtained by neutralizing the sulfonic acid with a suitable potassium base.

Experimental Protocol:

-

Dissolution: 4-Formylbenzenesulfonic acid is dissolved in a suitable solvent, typically water or an alcohol-water mixture.

-

Neutralization: A stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is added portion-wise to the solution with stirring. The pH of the solution is monitored to ensure complete neutralization (pH ~7).

-

Isolation: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude potassium 4-formylbenzenesulfonate.

-

Purification: The salt can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Applications in Research and Development

Potassium 4-formylbenzenesulfonate, and its parent acid, are versatile intermediates in organic synthesis and have potential applications in drug development.

-

Organic Synthesis: The aldehyde group can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions, to build more complex molecular architectures. The sulfonate group can act as a directing group in further aromatic substitution reactions and enhances the water solubility of the molecule and its derivatives.

-

Drug Development: The water-solubility imparted by the sulfonate group is a desirable property in medicinal chemistry, as it can improve the pharmacokinetic profile of drug candidates. The formyl group provides a reactive handle for the attachment of pharmacophores or for conjugation to larger biomolecules. While specific drug development pathways involving this exact potassium salt are not widely published, its structural motifs are relevant to the design of soluble, reactive pharmaceutical intermediates.

Conclusion

Potassium 4-formylbenzenesulfonate is a valuable, water-soluble organic compound with significant potential as an intermediate in organic synthesis and pharmaceutical research. While its specific history of discovery is not as well-defined as that of broader classes of aromatic sulfonic acids, its synthesis is straightforward and relies on well-established chemical principles. The combination of a reactive aldehyde and a solubilizing sulfonate group in a single molecule ensures its continued relevance in the development of novel chemical entities. Further research into its specific applications may uncover unique properties and uses that differentiate it more distinctly from its corresponding acid and other salt forms.

A Toxicological and Safety Assessment Framework for Potassium 4-Formylbenzenesulfonate

Disclaimer: Publicly available toxicological data for Potassium 4-Formylbenzenesulfonate is limited. This guide provides a framework for its assessment based on established scientific principles and regulatory guidelines. The information herein should be used as a reference for required testing and not as a definitive statement on the substance's specific toxicological profile. Data for structurally similar compounds is presented for illustrative purposes only and should be interpreted with caution.

Executive Summary

Physicochemical Properties and Initial Hazard Assessment

A thorough toxicological assessment begins with understanding the substance's physical and chemical properties, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for Potassium 4-Formylbenzenesulfonate is scarce, an initial hazard assessment can be informed by data from structurally related compounds, such as potassium benzenesulfonate.

For illustrative purposes, the hazard classification for the related compound, Potassium Benzenesulfonate, suggests potential for harm.[1] It is categorized as harmful if swallowed, in contact with skin, or inhaled, and is noted to cause skin, eye, and respiratory irritation.[1] This underscores the necessity of generating specific data for Potassium 4-Formylbenzenesulfonate.

Core Toxicological Endpoints and Required Data

Comprehensive safety evaluation requires data across several key toxicological endpoints. The following tables outline the essential quantitative data that should be obtained through experimental testing.

Table 1: Acute Toxicity Data Template

| Test Guideline | Endpoint | Species | Route of Administration | Result (e.g., LD50, LC50) | GHS Category |

|---|---|---|---|---|---|

| OECD 423 | Acute Oral Toxicity | Rat | Oral | Data Needed | To be determined |

| OECD 402 | Acute Dermal Toxicity | Rat/Rabbit | Dermal | Data Needed | To be determined |

| OECD 403 | Acute Inhalation Toxicity | Rat | Inhalation | Data Needed | To be determined |

Table 2: Irritation and Sensitization Data Template

| Test Guideline | Endpoint | Species/System | Observation | Result (e.g., PII, Score) | GHS Category |

|---|---|---|---|---|---|

| OECD 439 | In Vitro Skin Irritation | Reconstructed Human Epidermis | Cell Viability | Data Needed | To be determined |

| OECD 492 | In Vitro Eye Irritation | Reconstructed Human Cornea-like Epithelium | Tissue Damage | Data Needed | To be determined |

| OECD 497 | Skin Sensitization | In Chemico/In Vitro/In Silico | Multiple Endpoints | Data Needed | To be determined |

Table 3: Genotoxicity Data Template

| Test Guideline | Endpoint | System | Metabolic Activation | Result | Conclusion |

|---|---|---|---|---|---|

| OECD 471 | Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | With and Without S9 | Data Needed | To be determined |

| OECD 487 | In Vitro Mammalian Cell Micronucleus Test | Human Lymphocytes or Cell Line | With and Without S9 | Data Needed | To be determined |

Standardized Experimental Protocols

Detailed and standardized protocols are critical for generating reproducible and regulatory-accepted data. The following sections describe the methodologies for the core toxicological endpoints based on OECD Guidelines.[2][3]

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the LD50 and classify the substance based on oral toxicity.

-

Principle: A stepwise procedure using a limited number of animals (typically rats, often of a single sex). The procedure starts with a dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of dosing at one level determines the dose for the next step.

-

Methodology:

-

Animals: Healthy, young adult rats of a standard strain are used. They are fasted prior to dosing.

-

Dosing: The test substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic, and central nervous system activity), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Interpretation: The LD50 is estimated based on the observed mortality at different dose steps, leading to a GHS classification.

-

In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test)

This non-animal method assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Skin irritation potential is determined by the resulting cell viability.

-

Methodology:

-

Test System: Commercially available RhE models consisting of normal, human-derived epidermal keratinocytes.

-

Application: The test substance is applied directly to the surface of the epidermis tissue.

-

Incubation: Tissues are incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure and rinsing, the tissue's cell viability is measured using a quantitative assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is measured spectrophotometrically.

-

Interpretation: A substance is classified as a skin irritant if the mean cell viability of the treated tissues is reduced below a defined threshold (e.g., ≤ 50%) compared to negative controls.

-

Bacterial Reverse Mutation Test (OECD Guideline 471: Ames Test)

This is a widely used in vitro test for identifying gene mutations.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test substance to cause reverse mutations (reversions), restoring the bacteria's ability to grow on an amino acid-deficient medium.

-

Methodology:

-

Strains: A standard set of bacterial strains is used to detect various types of mutations (e.g., frameshift, base-pair substitutions).

-

Metabolic Activation: The test is performed both with and without an external metabolic activation system (the "S9 mix," derived from rat liver homogenate) to mimic mammalian metabolism.

-

Exposure: The test substance is incubated with the bacterial strains and the S9 mix (or buffer) on agar plates.

-

Incubation: Plates are incubated for 48-72 hours.

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.

-

Visualized Workflows and Logic

Visual diagrams help clarify the complex processes involved in toxicological assessment and hazard classification. The following workflows are generated using the DOT language.

Caption: A generalized workflow for the toxicological assessment of a new chemical substance.

Caption: Decision logic for skin irritation/corrosion classification based on in vitro data.

References

Methodological & Application

Application Notes and Protocols: The Use of Potassium 4-Formylbenzenesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-formylbenzenesulfonate is a water-soluble aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a highly polar sulfonate salt, imparts unique solubility and reactivity characteristics. This makes it an attractive starting material for the synthesis of a variety of organic molecules, particularly in the realms of medicinal chemistry, materials science, and industrial applications where aqueous reaction conditions are desirable. The presence of the sulfonate group can enhance the water solubility of the final products, a crucial property for pharmaceutical and biological applications.

The primary utility of potassium 4-formylbenzenesulfonate lies in its aldehyde functionality, which can readily participate in a wide range of classical organic reactions. These include, but are not limited to, nucleophilic additions, reductions, and various condensation reactions. The sulfonate group, being a salt of a strong acid, is generally unreactive under many of these conditions, allowing for selective transformations at the formyl group.

Key Applications

The principal applications of potassium 4-formylbenzenesulfonate are centered around the synthesis of larger, functionalized molecules where water solubility is a key design element.

-

Synthesis of Water-Soluble Stilbene Derivatives: Stilbenes are a class of compounds with diverse biological activities and applications as fluorescent dyes and optical brighteners. The incorporation of the potassium sulfonate group via the use of potassium 4-formylbenzenesulfonate as a precursor can significantly enhance the aqueous solubility of the resulting stilbene derivatives. This is particularly advantageous for biological screening and for applications in aqueous-based formulations.

-

Precursor for Heterocyclic Synthesis: The aldehyde group is a common entry point for the construction of various heterocyclic ring systems. Potassium 4-formylbenzenesulfonate can be employed in condensation reactions with amines, hydrazines, and other difunctional nucleophiles to generate water-soluble heterocyclic compounds, which are of interest in medicinal chemistry.

-

Functionalization of Biomolecules: The water-soluble nature of potassium 4-formylbenzenesulfonate makes it a suitable reagent for the modification of biomolecules, such as proteins and peptides, in aqueous buffer systems. The aldehyde can react with primary amine groups (e.g., lysine residues) via reductive amination to form stable secondary amine linkages.

Data Presentation: Representative Knoevenagel Condensation

The following table summarizes the typical reactants, reagents, and expected products for a Knoevenagel condensation reaction utilizing potassium 4-formylbenzenesulfonate to synthesize a water-soluble stilbene derivative. This reaction is a classic example of carbon-carbon bond formation involving an aldehyde.

| Reactant/Reagent | Structure | Molecular Weight ( g/mol ) | Molar Equivalents | Role |

| Potassium 4-formylbenzenesulfonate | 226.26 | 1.0 | Aldehyde source | |

| Diethyl malonate | 160.17 | 1.1 | Active methylene compound | |

| Piperidine | 85.15 | 0.1 (catalytic) | Base catalyst | |

| Ethanol | 46.07 | Solvent | Reaction medium | |

| Expected Product | Structure | Molecular Weight ( g/mol ) | ||

| Diethyl 2-(4-sulfonatobenzylidene)malonate, potassium salt | 368.43 | - | α,β-unsaturated ester |

Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble Stilbene Precursor via Knoevenagel Condensation

This protocol describes a representative procedure for the Knoevenagel condensation of potassium 4-formylbenzenesulfonate with an active methylene compound, such as diethyl malonate, to form a water-soluble α,β-unsaturated ester.

Materials:

-

Potassium 4-formylbenzenesulfonate (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Ice bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add potassium 4-formylbenzenesulfonate (1.0 eq) and anhydrous ethanol to achieve a concentration of approximately 0.5 M.

-

Stir the mixture at room temperature until the potassium 4-formylbenzenesulfonate is fully dissolved.

-

To the stirred solution, add diethyl malonate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel, eluting with a polar solvent system.

-

Isolate the purified product, a water-soluble stilbene precursor, and dry it under vacuum.

Mandatory Visualizations

Caption: Experimental workflow for the Knoevenagel condensation.

Caption: Logical relationships of potassium 4-formylbenzenesulfonate.

Application Notes and Protocols: Aryl Sulfonates and Aryl Aldehydes as Reagents in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of aryl sulfonates and aryl aldehydes as versatile reagents in various palladium and nickel-catalyzed cross-coupling reactions. Due to the limited literature on the direct use of potassium 4-formylbenzenesulfonate as a coupling partner, this document focuses on the applications of its core functional motifs: the aryl sulfonate and the aryl aldehyde. These notes are intended to serve as a practical guide for synthetic chemists in academic and industrial research, particularly in the field of drug development where the construction of complex molecular architectures is paramount.

Part 1: Aryl Sulfonates in Cross-Coupling Reactions

Aryl sulfonates, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), have emerged as effective electrophilic partners in cross-coupling reactions. They are often more stable and easier to handle than the corresponding aryl halides and can be readily prepared from phenols.

Suzuki-Miyaura Coupling of Aryl Sulfonates

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. Aryl sulfonates are viable alternatives to aryl halides in this transformation.

Application: Synthesis of biaryl and heteroaryl-aryl compounds.

General Reaction Scheme:

Quantitative Data Summary:

| Entry | Aryl Sulfonate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-tert-butylphenyl mesylate | Furan-3-boronic acid | Pd(OAc)₂ (2) | L2 (XPhos) (4) | K₃PO₄ | t-AmOH | 100 | 98 | [1] |

| 2 | 4-tert-butylphenyl tosylate | Phenylboronic acid | Pd(OAc)₂ (0.2) | CM-phos (0.4) | K₃PO₄ | Dioxane | 100 | >99 | [2] |

| 3 | Phenyl tosylate | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | L2 (XPhos) (4) | K₃PO₄ | t-AmOH | 100 | 95 | [1] |

| 4 | Naphthyl-2-mesylate | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | L2 (XPhos) (4) | K₃PO₄ | t-AmOH | 100 | 91 | [1] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-tert-butylphenyl mesylate with Furan-3-boronic acid [1]

-

To an oven-dried vial equipped with a stir bar, add Pd(OAc)₂ (2 mol%), XPhos ligand (4 mol%), and K₃PO₄ (2.0 mmol).

-

The vial is evacuated and backfilled with argon.

-

Add 4-tert-butylphenyl mesylate (1.0 mmol) and furan-3-boronic acid (1.5 mmol).

-

Add t-Amyl alcohol (3 mL).

-

The vial is sealed and the reaction mixture is stirred at 100 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling of Aryl Sulfonates:

Caption: Workflow for Suzuki-Miyaura coupling of aryl sulfonates.

Heck Reaction of Aryl Sulfonates

The Heck reaction provides a method for the arylation of alkenes. Nickel-catalyzed versions have been developed to effectively couple aryl sulfonates with olefins.[3][4]

Application: Synthesis of substituted alkenes.

General Reaction Scheme:

Quantitative Data Summary:

| Entry | Aryl Sulfonate | Alkene | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Base (equiv) | Yield (%) | Reference |

| 1 | Phenyl tosylate | 1-Octene | Ni(COD)₂ (10) | dcypt (10) | TESOTf (1.2) | DTBMP (1.2) | 85 | [3] |

| 2 | 4-Methoxyphenyl mesylate | Styrene | Ni(COD)₂ (10) | dcypt (10) | TESOTf (1.2) | DTBMP (1.2) | 78 | [3] |

| 3 | Naphthyl-2-sulfamate | Cyclohexene | Ni(COD)₂ (10) | dcypt (10) | TESOTf (1.2) | DTBMP (1.2) | 92 | [3] |

Experimental Protocol: Nickel-Catalyzed Heck Reaction of Phenyl Tosylate with 1-Octene [3]

-

In a nitrogen-filled glovebox, a vial is charged with Ni(COD)₂ (10 mol%) and the bidentate ligand dcypt (10 mol%).

-

The vial is sealed, removed from the glovebox, and phenyl tosylate (1.0 mmol) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.2 equiv) are added under a stream of nitrogen.

-

1-Octene (1.5 mmol) and the solvent (e.g., THF) are added via syringe.

-

Triethylsilyl trifluoromethanesulfonate (TESOTf, 1.2 equiv) is added, and the reaction is stirred at 60 °C for 24 hours.

-

After cooling, the reaction is quenched with water, and the product is extracted with diethyl ether.

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the substituted alkene.

Sonogashira Coupling of Aryl Sulfonates

While direct Sonogashira coupling of aryl sulfonates is challenging, the use of arylsulfonium salts as coupling partners has been successfully demonstrated.[5][6][7]

Application: Synthesis of aryl alkynes.

General Reaction Scheme:

Quantitative Data Summary:

| Entry | Arylsulfonium Salt | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 1 | Triphenylsulfonium triflate | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 95 | [5] |

| 2 | (4-Methoxyphenyl)diphenylsulfonium triflate | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 88 | [5] |

| 3 | (4-Acetylphenyl)diphenylsulfonium triflate | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 91 | [5] |

Experimental Protocol: Sonogashira Coupling of Triphenylsulfonium Triflate with Phenylacetylene [5]

-

A mixture of triphenylsulfonium triflate (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) is placed in a Schlenk tube.

-

The tube is evacuated and backfilled with argon.

-

Anhydrous DMF, triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol) are added via syringe.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The residue is purified by column chromatography to give the desired aryl alkyne.

Part 2: Aryl Aldehydes in Cross-Coupling Reactions

The aldehyde functional group can be a participant in cross-coupling reactions, either directly (decarbonylative coupling) or as a directing/activating group. Its presence is generally well-tolerated in many standard cross-coupling protocols.

Decarbonylative Suzuki-Miyaura Coupling

Aryl aldehydes can undergo decarbonylative cross-coupling, where the formyl group is extruded as carbon monoxide, leading to the formation of a biaryl product. This serves as an alternative to using aryl halides.[8]

Application: Synthesis of biaryl compounds from readily available aryl aldehydes or carboxylic acids.

General Reaction Scheme:

Quantitative Data Summary:

| Entry | Heterocyclic Carboxylic Acid* | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Pyridine-2-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 160 | 92 | [8] |

| 2 | Pyrimidine-5-carboxylic acid | 4-Tolylboronic acid | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 160 | 85 | [8] |

| 3 | Quinoline-2-carboxylic acid | 3-Chlorophenylboronic acid | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Dioxane | 160 | 78 | [8] |

| Note: The cited examples use carboxylic acids, which are precursors to the in-situ generated activated species for decarbonylative coupling, a process closely related to the coupling of aldehydes. |

Experimental Protocol: Decarbonylative Coupling of Pyridine-2-carboxylic Acid with 4-Methoxyphenylboronic Acid [8]

-

To a microwave vial, add pyridine-2-carboxylic acid (0.5 mmol), 4-methoxyphenylboronic acid (0.75 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ (1.5 mmol).

-

The vial is sealed, and dioxane (2 mL) is added.

-

The reaction mixture is heated in a microwave reactor at 160 °C for 30 minutes.

-

After cooling, the mixture is diluted with ethyl acetate and filtered.

-

The filtrate is concentrated, and the crude product is purified by flash chromatography to afford the biaryl product.

Signaling Pathway for Decarbonylative Coupling:

Caption: Catalytic cycle for decarbonylative Suzuki-Miyaura coupling.

Aldehyde Group Tolerance in Suzuki-Miyaura Coupling

In many cases, the formyl group is well-tolerated in Suzuki-Miyaura reactions, allowing for the synthesis of formyl-substituted biaryls which are valuable synthetic intermediates.[9][10]

Application: Synthesis of functionalized biaryls containing an aldehyde moiety for further derivatization.

General Reaction Scheme:

Quantitative Data Summary:

| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 92 | [9] |

| 2 | 4-Bromothiophene-2-carbaldehyde | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | 88 | [9] |

| 3 | 4-Bromobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 95 | (General Conditions) |

Experimental Protocol: Synthesis of 4-Phenylthiophene-2-carbaldehyde [9]

-

A mixture of 4-bromothiophene-2-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (3.0 mmol) is taken in a round-bottom flask.

-

1,4-Dioxane (15 mL) is added to the flask.

-

The reaction mixture is refluxed at 85-90 °C for 12 hours under a nitrogen atmosphere.

-

After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford the pure product.

Disclaimer: The protocols provided are based on published literature and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals and reagents.

References

- 1. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]

- 3. Nickel-Catalyzed Mizoroki-Heck Reaction of Aryl Sulfonates and Chlorides with Electronically Unbiased Terminal Olefins: High Selectivity for Branched Products [dspace.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

Application of Potassium 4-Formylbenzenesulfonate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-formylbenzenesulfonate is a bifunctional organic molecule featuring a reactive aldehyde group and a highly polar sulfonate group. While direct applications of this specific salt in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs—the aromatic aldehyde and the benzenesulfonate—are of significant interest in drug design and development. Aromatic aldehydes are versatile intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2] The sulfonate group, as a bioisostere of carboxylic acids or phosphates, can enhance aqueous solubility, modulate pharmacokinetic properties, and interact with biological targets. This document outlines potential applications and provides exemplary protocols for the use of potassium 4-formylbenzenesulfonate as a building block in medicinal chemistry.

Core Concepts and Potential Applications

The utility of potassium 4-formylbenzenesulfonate in medicinal chemistry can be primarily attributed to the reactivity of its formyl group, which can participate in a variety of chemical transformations to generate diverse molecular scaffolds. The presence of the potassium sulfonate group imparts high water solubility to the starting material and subsequent products, a desirable property for biological assays and potential drug candidates.

Potential applications include:

-

Synthesis of Novel Sulfonated Schiff Bases: The aldehyde functionality can readily react with primary amines to form Schiff bases (imines). These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

-

Reductive Amination for Secondary Amine Derivatives: Following Schiff base formation, reduction of the imine yields stable secondary amines. This two-step process, known as reductive amination, is a cornerstone of medicinal chemistry for building molecular complexity.

-

Precursor for Heterocyclic Scaffolds: Aromatic aldehydes are key starting materials for the synthesis of various heterocyclic rings, which are prevalent in many approved drugs. The 4-formylbenzenesulfonate moiety can be incorporated into these scaffolds to enhance their pharmacological profiles.

-

Use in the Synthesis of Kinase and Carbonic Anhydrase Inhibitors: The benzenesulfonamide moiety is a well-established pharmacophore in inhibitors of enzymes like carbonic anhydrases and various kinases. While potassium 4-formylbenzenesulfonate contains a sulfonate, it can be envisioned as a precursor to sulfonamides or as a molecule that can be coupled to other pharmacophores where a sulfonate group is desired for target engagement or to improve physicochemical properties.

Data Presentation

As there is limited direct quantitative data for potassium 4-formylbenzenesulfonate in medicinal chemistry literature, the following table presents exemplary data for related benzenesulfonamide derivatives to highlight the potential biological activities that could be explored.

| Compound Type | Target/Activity | IC50/EC50/Inhibition | Reference Compound |

| Benzenesulfonamide-substituted imidazoles | ALK5 Inhibitory Activity | >90% inhibition at 0.5 µM | Not specified |

| 4-Thiazolone-based benzenesulfonamides | Carbonic Anhydrase IX (CA IX) Inhibition | Kᵢ values in the nanomolar range | Acetazolamide (Kᵢ = 25 nM) |

| Non-acidic 4-methyl-4-phenyl-benzenesulfonate derivatives | Aldose Reductase 2 (ALR2) Inhibition | IC₅₀ = 99.29 nM | Not specified |

Experimental Protocols

The following are detailed, exemplary protocols for the potential use of potassium 4-formylbenzenesulfonate in the synthesis of new chemical entities.

Protocol 1: Synthesis of a Sulfonated Schiff Base Derivative

This protocol describes the condensation reaction between potassium 4-formylbenzenesulfonate and a primary amine to form a water-soluble Schiff base.

Materials:

-

Potassium 4-formylbenzenesulfonate

-

Aniline (or other primary amine)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Developing solvent (e.g., Ethyl acetate/Hexane mixture)

-

UV lamp

Procedure:

-

In a 100 mL round-bottom flask, dissolve potassium 4-formylbenzenesulfonate (1.0 eq) in a minimal amount of warm ethanol.

-

Add aniline (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with constant stirring.

-

Monitor the reaction progress by TLC. Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. Visualize the spots under a UV lamp. The reaction is complete when the starting aldehyde spot has disappeared.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting solid can then be collected by filtration.

-

Dry the product in a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Reductive Amination to Synthesize a Sulfonated Secondary Amine

This protocol details the synthesis of a secondary amine from potassium 4-formylbenzenesulfonate and a primary amine via a one-pot reductive amination procedure.

Materials:

-

Potassium 4-formylbenzenesulfonate

-

Benzylamine (or other primary amine)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH paper or pH meter

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane (for extraction, if necessary)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve potassium 4-formylbenzenesulfonate (1.0 eq) and benzylamine (1.0 eq) in methanol in a round-bottom flask.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

-

Quench the reaction by slowly adding 1 M HCl until the pH is acidic (pH ~2) to decompose the excess sodium borohydride.

-

Neutralize the solution by the addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

If the product is sufficiently water-soluble, it may be isolated by removing the methanol under reduced pressure and purifying the resulting solid by recrystallization or chromatography.

-

If the product has lower water solubility, extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Mandatory Visualizations

References

Application Notes and Protocols for the Use of Aldehyde-Functionalized Reagents in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research has revealed a lack of specific documented protocols for the direct use of potassium 4-formylbenzenesulfonate in peptide synthesis as a linker, for ligation, or for cyclization. The information presented herein is based on established protocols for analogous aromatic aldehyde-containing compounds, which utilize the reactive aldehyde functionality for similar transformations. These protocols provide a strong foundational methodology that can be adapted for the use of potassium 4-formylbenzenesulfonate or other aromatic aldehydes in peptide synthesis.

I. Application of Aromatic Aldehydes as Linkers in Solid-Phase Peptide Synthesis (SPPS)

Aromatic aldehydes serve as versatile anchor points in solid-phase peptide synthesis (SPPS), most notably in the Backbone Amide Linker (BAL) strategy. This approach allows for the synthesis of C-terminally modified peptides, such as peptide aldehydes, which are valuable as protease inhibitors and reaction intermediates.[1][2][3]

The BAL strategy involves anchoring the first amino acid to the resin via its α-amino group through a reductive amination reaction with the aldehyde group on the linker. This leaves the C-terminal carboxyl group free for modification or subsequent peptide chain elongation.[1][3]

Key Features of the BAL Strategy:

-

Versatility: Enables the synthesis of C-terminally modified peptides, including aldehydes, alcohols, esters, and N,N-dialkylamides.[3]

-

Orthogonality: The linkage is stable to the standard Fmoc-SPPS conditions and can be cleaved under specific conditions to release the modified peptide.

-

Masked Functionality: The C-terminal aldehyde can be masked as an acetal during synthesis and deprotected during the final cleavage step.[1]

Experimental Protocol: Synthesis of a C-terminal Peptide Aldehyde using a BAL Linker

This protocol outlines the synthesis of a model peptide aldehyde using a commercially available BAL resin, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid coupled to a polystyrene resin.

Materials:

-

BAL-functionalized resin (e.g., BAL-PEG-PS)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Reductive amination reagents: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the BAL resin in DMF for 30 minutes.

-

Reductive Amination (Anchoring the first amino acid):

-

Dissolve the first Fmoc-amino acid (3 eq.) in DMF.

-

Add the amino acid solution to the resin, followed by NaBH₃CN (3 eq.).

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Capping (Optional but recommended): Treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) to block any unreacted aldehyde groups.

-

Fmoc-SPPS Cycles:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.

-

Washing: Wash the resin with DMF.

-

Coupling: Add the next Fmoc-amino acid (3 eq.), coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/HOBt) in DMF.

-

Washing: Wash the resin with DMF.

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase HPLC.

-

Characterize the purified peptide by mass spectrometry.

-

Quantitative Data for Model Peptide Aldehydes Synthesized via BAL Strategy

The following table summarizes the crude yields and purities of model peptide aldehydes synthesized using a BAL approach, as reported in the literature.[4]

| Peptide Sequence | Crude Yield (%) | Crude Purity (%) |

| Model Peptide 1 | 16-53 | 30-40 |

| Model Peptide 2 | 16-53 | 30-40 |

| Model Peptide 3 | 16-53 | 30-40 |

Note: Yields and purities are highly sequence-dependent and can be optimized by adjusting coupling and cleavage conditions.

Workflow for BAL Synthesis of Peptide Aldehydes

Caption: Workflow for the synthesis of C-terminal peptide aldehydes using the Backbone Amide Linker (BAL) strategy.

II. Peptide Ligation and Cyclization using Aldehyde Chemistry

The aldehyde functionality is a powerful tool for the chemoselective ligation of peptide fragments and for the synthesis of cyclic peptides. Several methods have been developed that exploit the reactivity of aldehydes with specific functional groups, such as amines, hydrazines, and alkoxyamines.

A. Aldehyde Capture Ligation (ACL)

Aldehyde Capture Ligation is a method for forming a native peptide bond by capturing an N-terminal amine with a C-terminal peptide fragment containing an o-aminobenzaldehyde moiety. This capture brings the reacting termini into close proximity, facilitating an intramolecular acyl transfer to form the amide bond.

Experimental Protocol: Aldehyde Capture Ligation

This protocol is a general guideline for the ligation of two peptide fragments using ACL.

Materials:

-

C-terminal peptide fragment with an o-aminobenzaldehyde modification.

-

N-terminal peptide fragment with a free amine.

-

Solvent: Anhydrous DMF or NMP.

-

Base (optional, for pH adjustment): DIPEA or N-methylmorpholine (NMM).

Procedure:

-

Peptide Fragment Synthesis: Synthesize the C-terminal peptide with the o-aminobenzaldehyde modification and the N-terminal peptide using standard SPPS protocols.

-

Ligation Reaction:

-

Dissolve the C-terminal peptide fragment (1 eq.) in the chosen solvent.

-

Add the N-terminal peptide fragment (1.2 eq.).

-

If necessary, adjust the pH of the reaction mixture with a suitable base.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by HPLC-MS.

-

Once the reaction is complete, quench the reaction and purify the ligated peptide by reverse-phase HPLC.

-

-

Characterization: Characterize the purified ligated peptide by mass spectrometry.

Workflow for Aldehyde Capture Ligation

References

- 1. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Potassium 4-Formylbenzenesulfonate as a Versatile Building Block for Novel Sulfonated Aromatic Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-formylbenzenesulfonate is an attractive, yet underexplored, bifunctional monomer for the synthesis of novel water-soluble and functional aromatic polymers. Its structure, featuring a reactive aldehyde group and an ionic sulfonate group, offers a unique opportunity to design polymers with tailored properties for a range of applications, including drug delivery, biomedical coatings, and advanced materials. The presence of the sulfonate moiety imparts inherent water solubility and potential for ion-exchange interactions, while the formyl group serves as a handle for polymerization and subsequent post-polymerization modifications.